molecular formula C11H14O4 B1629019 ethyl 2-(4-hydroxy-2-methylphenoxy)acetate CAS No. 403612-14-6

ethyl 2-(4-hydroxy-2-methylphenoxy)acetate

Cat. No. B1629019
Key on ui cas rn: 403612-14-6
M. Wt: 210.23 g/mol
InChI Key: RFSIKEBTOFOSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091237B2

Procedure details

A solution of ethyl[4-(acetyloxy)-2-methylphenoxy]acetate (intermediate 6, 148 g) in ethanol (1300 ml) was treated with sodium ethoxide (41.3 g) and the mixture heated to 45° C. for 2.5 hours. The mixture as cooled to 22° C. and concentrated hydrochloric acid added to give a neutral (pH 7) solution. The resulting mixture was concentrated and the residue dissolved in a mixture of t-butylmethyl ether, water and brine. The organic layer was separated, washed with brine and dried over sodium sulfate and filtered. The filtrate was concentrated to give a brown solid which was further purified by precipitation from a solution in dichloromethane (100 ml) on addition of cyclohexane (710 ml) to give the title compound as a brown solid.
Name
ethyl[4-(acetyloxy)-2-methylphenoxy]acetate
Quantity
148 g
Type
reactant
Reaction Step One
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]C(=O)C)=[CH:9][C:8]=1[CH3:17])[CH3:2].[O-]CC.[Na+].Cl>C(O)C>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:8]=1[CH3:17])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl[4-(acetyloxy)-2-methylphenoxy]acetate
Quantity
148 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)OC(C)=O)C)=O
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)OC(C)=O)C)=O
Name
Quantity
41.3 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture as cooled to 22° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)O)C)=O
Measurements
Type Value Analysis
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.